tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
The compound tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate belongs to the benzo[c]chromen (coumarin) family, characterized by a tricyclic framework comprising a fused benzene and chromen-6-one ring system. The structure features a 2-ethyl substituent on the chromen-6-one core and a tert-butyl ester-linked acetoxy group at the 3-position.
Properties
IUPAC Name |
tert-butyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-5-13-10-16-14-8-6-7-9-15(14)20(23)25-18(16)11-17(13)24-12-19(22)26-21(2,3)4/h10-11H,5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTVKGGUJXQEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)OC(=O)C3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C21H26O5
CAS Number: 405916-67-8
The compound features a benzo[c]chromene core structure, which is known for various biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.
1. Antioxidant Activity
Research indicates that compounds with a benzo[c]chromene structure often exhibit significant antioxidant properties. These properties are attributed to the ability of the phenolic components to scavenge free radicals and reduce oxidative stress in cells.
2. Anti-inflammatory Effects
Studies have shown that derivatives of benzo[c]chromene can modulate inflammatory pathways. For instance, certain analogs have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
3. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal studies, it demonstrated the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Oxidative Stress: The compound likely reduces oxidative stress through direct scavenging of reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
- Modulation of Inflammatory Pathways: It may inhibit NF-kB signaling pathways, thus reducing the expression of inflammatory mediators.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice subjected to neurotoxic agents, the administration of this compound resulted in a significant reduction in markers of neuronal damage compared to controls. Behavioral assessments showed improved cognitive function post-treatment.
Case Study 2: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. The results indicated a marked decrease in paw swelling and inflammatory markers (IL-1β and TNF-alpha) following treatment with this compound.
Summary Table of Biological Activities
Scientific Research Applications
The compound tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic molecule that has garnered interest in various scientific applications, particularly in the fields of medicinal chemistry, materials science, and environmental studies. This article explores its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds allows it to be a candidate for drug development.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives of benzochromene. The results indicated that similar compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, suggesting that this compound could exhibit similar activities .
Materials Science
The compound is also being explored for its use in developing advanced materials due to its unique chemical structure.
Case Study: Polymer Additives
Research has shown that incorporating benzochromene derivatives into polymer matrices can enhance mechanical properties and thermal stability. This compound may serve as an effective additive to improve the performance of biodegradable polymers .
Environmental Applications
Due to its potential antioxidant properties, this compound is being studied for applications in environmental remediation.
Case Study: Antioxidant Activity
Research indicates that compounds with similar structures can scavenge free radicals effectively. This property is crucial for developing materials that can mitigate oxidative stress in environmental contexts, such as water purification systems .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating bioactive metabolites.
Experimental Conditions and Outcomes
For example, hydrolysis under basic conditions (LiOH) cleaves the tert-butyl ester, producing the sodium salt of [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid, which can be acidified to isolate the free acid .
Functional Group Transformations
The chromenone core and substituents enable additional reactions:
Reduction of the Ketone
The 6-oxo group in the chromenone ring can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄. This modification alters hydrogen-bonding interactions in biological systems .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation or nitration. For example, bromination at the 2-position (analogous to CID 2295940 ) introduces functional handles for further derivatization.
Stability and Degradation
The ester group is susceptible to degradation under prolonged storage in humid conditions, forming the carboxylic acid . Stability studies recommend storing the compound at −20°C in anhydrous environments.
Comparative Reactivity of Structural Analogs
A comparison with related compounds highlights distinct reactivity patterns:
Comparison with Similar Compounds
Ester Group Variations
The tert-butyl ester group distinguishes the target compound from other derivatives. Key analogs include:
- Isopropyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate: Shares the same core and ethyl substituent but uses an isopropyl ester.
- Benzyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate : Lacks the 2-ethyl group but introduces a benzyl ester. The aromatic benzyl group may increase π-π stacking interactions in receptor binding .
- Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate: Substitutes ethyl with chlorine at the 2-position and uses a butyl ester.
Core Modifications
- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one : The free hydroxy group at the 3-position enables hydrogen bonding, making it a fluorescent sensor for Fe³⁺ .
- N-(8,9-Dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl)propionamide : Incorporates an amide linkage and dihydroxy groups, enhancing water solubility and metal chelation capacity .
Physicochemical Properties
Stability and Reactivity
Tert-butyl esters are hydrolytically stable under physiological conditions compared to smaller esters (e.g., methyl or ethyl), which may degrade prematurely. However, the 2-ethyl substituent on the chromen ring could sterically hinder interactions in enzyme-binding pockets, a trade-off observed in structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for introducing the tert-butyl ester group into benzo[c]chromen derivatives?
- Methodological Answer : The tert-butyl ester is typically introduced via nucleophilic substitution or coupling reactions. For example, tert-butyl acetates can be synthesized using tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to react with phenolic oxygen in the benzo[c]chromen core . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Monitoring reaction progress with TLC (UV visualization) ensures minimal side products.
Q. How can crystallization conditions be optimized for tert-butyl-protected heterocycles to achieve high-purity single crystals?
- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. Pre-saturation of the solution with nitrogen can reduce oxidation. For structural validation, use SHELXL for refinement, ensuring anisotropic displacement parameters are applied to non-H atoms .
Q. What spectroscopic techniques are critical for characterizing tert-butyl esters in complex fused-ring systems?
- Methodological Answer : Combine ¹H/¹³C NMR (CDCl₃ or DMSO-d6) to identify ester carbonyl signals (~170 ppm) and tert-butyl protons (1.2–1.4 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion peaks. For steric analysis, NOESY NMR can probe spatial arrangements between the tert-butyl group and adjacent substituents .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved for tert-butyl benzo[c]chromen derivatives?
- Methodological Answer : Use Mercury CSD 2.0 to compare experimental crystal packing with computational models. If NMR suggests conformational flexibility (e.g., rotamers), perform variable-temperature NMR or DFT calculations (B3LYP/6-31G*) to identify dominant conformers. Cross-validate with SHELXL refinement by constraining/adjusting thermal parameters .
Q. What are the challenges in refining anisotropic displacement parameters for tert-butyl groups in X-ray crystallography?
- Methodological Answer : Tert-butyl groups often exhibit high thermal motion due to steric bulk. In SHELXL, apply "ISOR" constraints to mitigate overfitting. Use the ADDSYM tool in WinGX to check for missed symmetry elements that could explain disorder. If unresolved, consider twinning refinement or alternative space groups .
Q. What methodologies assess the hydrolytic stability of tert-butyl esters under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC-UV. For real-time analysis, use LC-MS to detect hydrolysis products (e.g., carboxylic acid). Compare with analogous compounds (e.g., tert-butyl phenylacetates) to infer stability trends .
Q. How can intermolecular interactions in tert-butyl benzo[c]chromen crystals inform solid-state reactivity?
- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify π-π stacking, C–H···O, or van der Waals interactions. For photochemical studies, correlate packing motifs (e.g., dimerization propensity) with UV-vis spectral shifts. Mercury’s Materials Module can identify recurrent packing patterns in related CSD entries .
Notes
- Safety : While specific toxicity data for this compound is unavailable, structurally similar tert-butyl esters (e.g., HS-5177) require handling in fume hoods with nitrile gloves due to potential respiratory irritation .
- Advanced Tools : For non-routine crystallography, combine SHELXD (phasing) with Olex2 for real-time refinement visualization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
